Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate
CAS No.: 877654-82-5
Cat. No.: VC6358592
Molecular Formula: C22H26N4O5S2
Molecular Weight: 490.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877654-82-5 |
|---|---|
| Molecular Formula | C22H26N4O5S2 |
| Molecular Weight | 490.59 |
| IUPAC Name | ethyl 4-[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C22H26N4O5S2/c1-3-31-22(29)25-10-8-24(9-11-25)18(27)14-33-21-23-17-7-12-32-19(17)20(28)26(21)15-5-4-6-16(13-15)30-2/h4-6,13H,3,7-12,14H2,1-2H3 |
| Standard InChI Key | XUTZTXWABZHBEN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate features a fused thieno[3,2-d]pyrimidine core substituted with a 3-methoxyphenyl group at position 3 and a piperazine-1-carboxylate moiety linked via a thioacetyl bridge . The presence of sulfur atoms in both the thiophene and thioether groups enhances its potential for hydrogen bonding and hydrophobic interactions, critical for biological activity .
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 877654-82-5 |
| Molecular Formula | C₂₂H₂₆N₄O₅S₂ |
| Molecular Weight | 490.59 g/mol |
| IUPAC Name | Ethyl 4-[2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
| SMILES Notation | CCOC(=O)N1CCN(C(=O)CSc2nc3c(c(=O)n2-c2cccc(OC)c2)SCC3)CC1 |
The compound’s three-dimensional conformation, as inferred from its SMILES string, reveals a planar thienopyrimidine ring system connected to a flexible piperazine-carboxylate tail, enabling interactions with both hydrophilic and hydrophobic biological targets .
Spectroscopic Characterization
Structural elucidation of this compound relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) . The ¹H-NMR spectrum typically shows distinct signals for the methoxy group (δ 3.80 ppm), ethyl ester protons (δ 1.25–1.30 ppm for CH₃ and δ 4.10–4.20 ppm for CH₂), and aromatic protons from the 3-methoxyphenyl moiety (δ 6.70–7.40 ppm). The presence of the thioacetyl bridge is confirmed by a singlet near δ 3.90 ppm corresponding to the methylene group adjacent to the sulfur atom .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of Ethyl 4-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate involves a multi-step sequence:
-
Formation of the Thienopyrimidine Core:
Starting from 2-aminothiophene-3-carboxylate derivatives, cyclocondensation with urea or thiourea yields the 4-oxo-thieno[3,2-d]pyrimidine scaffold . For this compound, 3-methoxyphenylacetic acid is introduced via nucleophilic substitution at position 3 of the pyrimidine ring. -
Thioacetyl-Piperazine Incorporation:
A thioacetic acid derivative is coupled to the pyrimidine’s sulfur atom at position 2, followed by reaction with ethyl piperazine-1-carboxylate to form the final product .
Table 2: Key Synthetic Intermediates
| Intermediate | Role in Synthesis |
|---|---|
| 2-Amino-5-carboxythiophene | Forms thienopyrimidine core via cyclization |
| 3-Methoxyphenylacetic acid | Introduces aryl substituent at position 3 |
| Ethyl piperazine-1-carboxylate | Provides terminal piperazine-carboxylate group |
Optimization Challenges
Reaction yields are highly sensitive to the steric bulk of substituents and the choice of coupling agents. For instance, the thioacetylation step requires anhydrous conditions to prevent hydrolysis of the thioether bond. Purification via column chromatography is often necessary to isolate the final product in >95% purity .
Computational and Theoretical Insights
Density Functional Theory (DFT) Calculations
DFT studies on analogous thieno[3,2-d]pyrimidines reveal low HOMO-LUMO energy gaps (ΔE ≈ 3.1–3.5 eV), indicative of high chemical reactivity and potential for charge-transfer interactions . The 3-methoxyphenyl group contributes to electron-donating effects, stabilizing the HOMO orbitals and enhancing nucleophilic attack susceptibility .
Molecular Docking Predictions
Docking simulations against Staphylococcus aureus dihydrofolate reductase (DHFR) and human topoisomerase IIα suggest that the thienopyrimidine core binds to the ATP-binding pocket via π-π stacking, while the piperazine-carboxylate tail forms hydrogen bonds with adjacent residues . These interactions correlate with observed antibacterial and cytotoxic activities in related compounds .
| Compound | IC₅₀ (MCF-7, µM) | Reference Standard (IC₅₀) |
|---|---|---|
| 4-Methyl derivative | 2.04 | Doxorubicin (0.85) |
| Thiophene derivative | 14.53 | 5-Fluorouracil (22.40) |
Future Directions and Challenges
Pharmacokinetic Optimization
Despite promising in vitro activity, thienopyrimidines often suffer from poor oral bioavailability due to extensive first-pass metabolism. Prodrug strategies, such as replacing the ethyl ester with a pivaloyloxymethyl group, could enhance absorption .
Target Identification
Proteomic studies are needed to identify off-target interactions, particularly with cytochrome P450 enzymes, to mitigate potential drug-drug interactions .
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